3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the quinoxaline moiety, followed by the introduction of the piperidine ring, and finally the formation of the imidazolidine-2,4-dione structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce piperidine or imidazolidine derivatives.
Scientific Research Applications
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The quinoxaline moiety may interact with DNA or proteins, leading to changes in cellular processes. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione structure may influence its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as 2,3-diphenylquinoxaline, are known for their biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine rings and are used in drug development.
Imidazolidine-2,4-dione Derivatives: Compounds such as hydantoin share the imidazolidine-2,4-dione structure and are used in pharmaceuticals.
Uniqueness
3-[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15-10-20-17(25)22(15)12-3-7-21(8-4-12)16(24)11-1-2-13-14(9-11)19-6-5-18-13/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKICJLNXNRMWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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